METHYL N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMATE
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Overview
Description
Methyl N-[4-(piperidine-1-sulfonyl)phenyl]carbamate is a chemical compound that features a piperidine ring, a sulfonyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-(piperidine-1-sulfonyl)phenyl]carbamate typically involves the reaction of 4-(piperidine-1-sulfonyl)aniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(Piperidine-1-sulfonyl)aniline+Methyl chloroformate→Methyl N-[4-(piperidine-1-sulfonyl)phenyl]carbamate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the carbamate moiety.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Methyl N-[4-(piperidine-1-sulfonyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[4-(piperidine-1-sulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The carbamate moiety can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Methyl N-[4-(piperidine-1-sulfonyl)phenyl]carbamate
- Methyl N-[4-(morpholine-1-sulfonyl)phenyl]carbamate
- Methyl N-[4-(pyrrolidine-1-sulfonyl)phenyl]carbamate
Uniqueness: this compound is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The sulfonyl group enhances its reactivity and potential as an enzyme inhibitor, distinguishing it from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
methyl N-(4-piperidin-1-ylsulfonylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-13(16)14-11-5-7-12(8-6-11)20(17,18)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXBBDKIKHGXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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